7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (also known as NBQX) is a chemical compound that belongs to the family of benzoxazines. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the central nervous system. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism Of Action
NBQX acts as a competitive antagonist of the AMPA subtype of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in a reduction in the transmission of nerve impulses in the central nervous system, which can have therapeutic effects in neurological disorders.
Biochemical And Physiological Effects
NBQX has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases. It has also been shown to have anticonvulsant effects in animal models of epilepsy. NBQX has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, which can contribute to neuronal damage in neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of NBQX is its potent and selective antagonism of the AMPA subtype of ionotropic glutamate receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of NBQX is its relatively short half-life, which can make it difficult to use in experiments that require long-term inhibition of the receptor.
Future Directions
There are several future directions for research on NBQX. One area of research is the development of more potent and selective antagonists of the AMPA subtype of ionotropic glutamate receptors. Another area of research is the investigation of the potential therapeutic applications of NBQX in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of NBQX in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Scientific Research Applications
NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA subtype of ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the central nervous system. NBQX has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases, and it has also been shown to have anticonvulsant effects in animal models of epilepsy.
properties
IUPAC Name |
7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUBUFBVOBPANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547846 | |
Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
103361-67-7 | |
Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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